2-Chloro-6-methylnicotinoyl chloride

Übersicht

Beschreibung

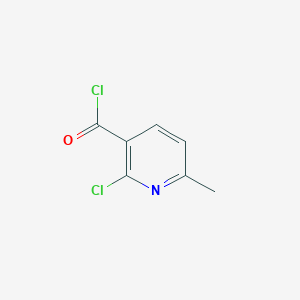

2-Chloro-6-methylnicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol . It is a derivative of nicotinic acid and is primarily used in research settings. This compound is known for its reactivity due to the presence of both a chloro and a carbonyl chloride group on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylnicotinoyl chloride can be synthesized through the chlorination of 6-methylnicotinic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the 6-methylnicotinic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure a steady supply of reactants and efficient removal of by-products. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methylnicotinoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 6-methylnicotinic acid and hydrochloric acid.

Friedel-Crafts acylation: The compound can act as an acylating agent in Friedel-Crafts reactions, introducing the 6-methylnicotinoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The reaction can be performed under acidic or basic conditions, with water or aqueous sodium hydroxide as the hydrolyzing agent.

Friedel-Crafts acylation: The reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: The major products are amides, esters, and thioesters, depending on the nucleophile used.

Hydrolysis: The major products are 6-methylnicotinic acid and hydrochloric acid.

Friedel-Crafts acylation: The major products are aromatic compounds substituted with the 6-methylnicotinoyl group.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methylnicotinoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of 2-chloro-6-methylnicotinoyl chloride primarily involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and peptides. This acylation can alter the structure and function of the target molecules, leading to changes in their biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloronicotinoyl chloride: Similar structure but lacks the methyl group at the 6-position.

6-Methylnicotinoyl chloride: Similar structure but lacks the chloro group at the 2-position.

2,6-Dichloronicotinoyl chloride: Similar structure but has an additional chloro group at the 6-position.

Uniqueness

2-Chloro-6-methylnicotinoyl chloride is unique due to the presence of both a chloro and a carbonyl chloride group on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry .

Biologische Aktivität

2-Chloro-6-methylnicotinoyl chloride is a compound with significant applications in medicinal chemistry, particularly due to its biological activity related to the modulation of nicotinic acetylcholine receptors and other biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 175.58 g/mol

- CAS Number : 39853-81-1

The presence of a chlorine atom at the 2-position and a methyl group at the 6-position on the nicotinoyl moiety enhances its reactivity and biological profile. The compound acts as an acylating agent, allowing it to form covalent bonds with nucleophilic sites on proteins and peptides, thereby modifying their structure and function.

The biological activity of this compound is primarily attributed to its ability to:

- Acylate Biomolecules : It can react with amino groups in proteins, leading to changes in enzyme activity and cellular functions. This acylation can either inhibit or activate enzymes depending on the context.

- Modulate Nicotinic Acetylcholine Receptors (nAChRs) : The compound is involved in drug development targeting nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound influences various cellular processes:

- Cell Signaling : It modulates pathways related to cell proliferation and differentiation, impacting gene expression and metabolic activities.

- Enzyme Interaction : The compound has been shown to affect enzyme kinetics, acting as both an inhibitor and an activator based on concentration and cellular context.

In Vivo Studies

In animal models, dosage-dependent effects have been observed:

- Low Doses : Enhance metabolic activity and improve cellular functions.

- High Doses : Can lead to toxicity, causing cellular damage and disruption of physiological processes. This highlights the importance of dosing in therapeutic applications.

Case Studies

- Nicotinic Receptor Modulation : A study indicated that derivatives of this compound exhibit selective binding affinity for nAChRs, suggesting potential for developing treatments for conditions like Alzheimer's disease .

- Synthesis of Active Compounds : The compound has been utilized as a precursor in synthesizing various biologically active molecules, demonstrating its versatility in medicinal chemistry.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 175.58 g/mol |

| CAS Number | 39853-81-1 |

| Biological Target | Nicotinic Acetylcholine Receptors |

| Mechanism | Acylation of biomolecules |

| Observed Effects | Modulation of enzyme activity |

| Toxicity Profile | Dose-dependent effects |

Eigenschaften

IUPAC Name |

2-chloro-6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWXDEDBIUIQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611861 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39853-81-1 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.